Ent-Evogliptin L-Tartrate Salt is a pharmaceutical compound primarily classified as an antidiabetic agent. It is utilized in the management of Type 2 diabetes mellitus by enhancing glycemic control. This compound is a salt form of Evogliptin, which belongs to the class of Dipeptidyl Peptidase-4 inhibitors. These inhibitors play a crucial role in increasing insulin secretion and decreasing glucagon levels in the bloodstream, thereby improving blood glucose levels.
Evogliptin was developed by Hanmi Pharmaceutical Company and received approval for clinical use in South Korea in 2015. The L-tartrate salt form enhances the stability and solubility of the drug, making it more effective for therapeutic applications.
The synthesis of Ent-Evogliptin L-Tartrate Salt involves several steps, primarily focusing on the formation of the active pharmaceutical ingredient (API) followed by salt formation with L-tartaric acid.
The synthesis requires precise control over reaction conditions including temperature, time, and concentration of reactants to ensure high yield and purity of the final product.
The molecular formula for Ent-Evogliptin L-Tartrate Salt can be represented as follows:
The compound features a complex structure that includes a bicyclic system characteristic of Dipeptidyl Peptidase-4 inhibitors. The presence of functional groups such as amines and carboxylic acids contributes to its pharmacological activity.
Ent-Evogliptin L-Tartrate Salt can undergo various chemical reactions typical for organic compounds:
The stability of the compound is assessed through accelerated stability studies under various environmental conditions (temperature, humidity), ensuring that it maintains efficacy during its shelf life.
Ent-Evogliptin L-Tartrate Salt functions primarily by inhibiting the enzyme Dipeptidyl Peptidase-4. This inhibition leads to increased levels of incretin hormones such as Glucagon-like peptide-1 (GLP-1), which promotes insulin secretion from pancreatic beta cells in response to meals while simultaneously suppressing glucagon release from alpha cells.
Clinical studies have shown that this mechanism results in improved glycemic control without significant risk of hypoglycemia, making it a favorable option for Type 2 diabetes management.
Scientific Uses
Ent-Evogliptin L-Tartrate Salt is primarily used in clinical settings for:
ent-Evogliptin L-tartrate salt is systematically named as the enantiomer of Evogliptin (CAS 1222102-29-5) conjugated with L-(+)-tartaric acid. Its IUPAC designation is (R)-4-((R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoyl)-3-(tert-butoxymethyl)piperazin-2-one (2R,3R)-2,3-dihydroxysuccinate, reflecting its dual chiral centers. The "ent-" prefix denotes its enantiomeric relationship to the parent Evogliptin, with inverted stereochemistry at all asymmetric carbon atoms. The L-tartrate counterion exhibits (2R,3R) configuration, which is critical for diastereomeric salt formation during chiral resolution. Key identifiers include:
Table 1: Nomenclature and Identifiers
Category | Identifier |
---|---|
IUPAC Name | (R)-4-((R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoyl)-3-(tert-butoxymethyl)piperazin-2-one (2R,3R)-2,3-dihydroxysuccinate |
CAS Number (Salt) | 1222102-51-3 |
CAS Number (Free Base) | 1222102-29-5 |
Common Synonyms | DA-1229 tartrate; ent-Evogliptin L-tartrate |
The salt complex has a molecular formula of C₁₉H₂₆F₃N₃O₃ · C₄H₆O₆, combining the Evogliptin enantiomer (MW: 401.42 g/mol) and L-tartaric acid (MW: 150.09 g/mol) in a 1:1 stoichiometry. The consolidated molecular weight is 551.51 g/mol, as confirmed by high-resolution mass spectrometry [4] [6]. While crystallographic data (e.g., unit cell parameters, space group) remain unreported in literature, the salt's stability is attributed to ionic bonding between the protonated amine group of ent-Evogliptin and the carboxylate groups of L-tartaric acid. Hydrogen-bonding networks involving the tartrate's hydroxyl groups further stabilize the crystal lattice [2] [6].
Table 2: Physicochemical Profile
Property | Characteristics |
---|---|
Molecular Weight | 551.51 g/mol |
Solubility (DMSO) | 100 mg/mL (181.32 mM) |
Solubility (Water) | Not reported |
Storage Conditions | 4°C, sealed, dry environment |
Salt Stoichiometry | 1:1 (free base: L-tartaric acid) |
The enantiomeric pair exhibits distinct biochemical behaviors despite identical molecular formulas:
Table 3: Enantiomer Comparison
Parameter | Evogliptin (S-Enantiomer) | ent-Evogliptin (R-Enantiomer) |
---|---|---|
DPP-4 Inhibition | IC₅₀ ~1 µg/mL; sustained >80% inhibition over 24h [3] | Negligible activity |
Primary Use | Type 2 diabetes therapeutics | Research control for chiral studies |
Tartrate Salt Stability | Stable under physiological conditions | Stable at ambient temperature |
Biological Effects | Lowers HbA1c by 0.44–0.59% in clinical studies [3] [8] | No glucose-lowering effects observed |
CAS No.: 182316-44-5
CAS No.: 481-34-5
CAS No.: 36064-19-4
CAS No.: 50489-48-0
CAS No.: 18097-67-1
CAS No.: